1-(2-Chlorooxazol-4-yl)ethanone
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Overview
Description
1-(2-Chlorooxazol-4-yl)ethanone is a heterocyclic compound with the molecular formula C5H4ClNO2. It is characterized by the presence of an oxazole ring substituted with a chlorine atom at the 2-position and an ethanone group at the 4-position.
Preparation Methods
The synthesis of 1-(2-Chlorooxazol-4-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-2-oxazoline under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorooxazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorooxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It is used in the synthesis of compounds for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(2-Chlorooxazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(2-Chlorooxazol-4-yl)ethanone can be compared with other similar compounds, such as:
2-Chloro-1-oxazol-4-yl-ethanone: This compound has a similar structure but differs in the position of the chlorine atom.
1-(2,5-Dimethyloxazol-4-yl)ethanone: This compound has additional methyl groups on the oxazole ring, which can affect its reactivity and properties.
Properties
Molecular Formula |
C5H4ClNO2 |
---|---|
Molecular Weight |
145.54 g/mol |
IUPAC Name |
1-(2-chloro-1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4ClNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |
InChI Key |
ATMWCBHFXBSDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=N1)Cl |
Origin of Product |
United States |
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